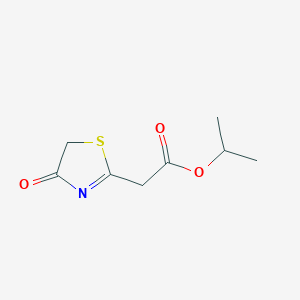methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)
N-{[2-(di-tert-butylphosphanyl)phenyl](phenyl)methyl}-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a di-tert-butylphosphanyl group, a phenyl group, and a sulfinamide group, making it a versatile ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(di-tert-butylphosphanyl)phenyl and phenylmethyl intermediates.
Coupling Reaction: These intermediates undergo a coupling reaction in the presence of a suitable catalyst, such as palladium(II) acetate, to form the desired compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle bulk quantities of starting materials.
Purification: Employing techniques like recrystallization or chromatography to achieve high purity levels.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound participates in substitution reactions, particularly in the presence of halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves:
Coordination Chemistry: The di-tert-butylphosphanyl group acts as a ligand, coordinating with transition metals to form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the sulfinamide group.
JohnPhos: A bulky biarylphosphine ligand used in similar catalytic applications.
Uniqueness
N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its combination of a di-tert-butylphosphanyl group and a sulfinamide group, which provides enhanced stability and reactivity in catalytic processes compared to its analogs .
Eigenschaften
Molekularformel |
C25H38NOPS |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-[(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3 |
InChI-Schlüssel |
NOTCXERCVBXXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


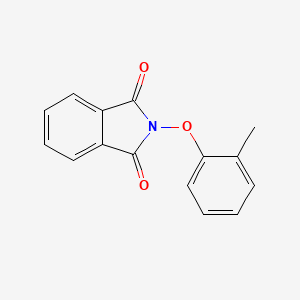
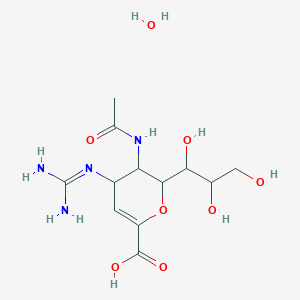

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-3-YL)propanoic acid](/img/structure/B12499969.png)
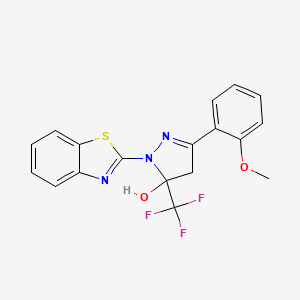
![Propyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499979.png)
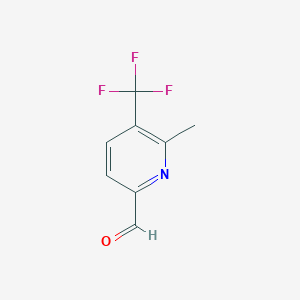
![4-amino-1-[2-hydroxy-6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidin-2(1H)-one](/img/structure/B12500011.png)
![2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B12500019.png)
![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)
![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)
